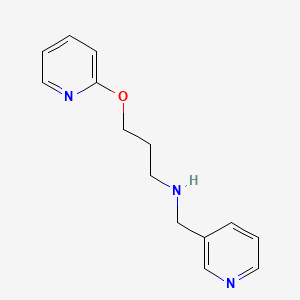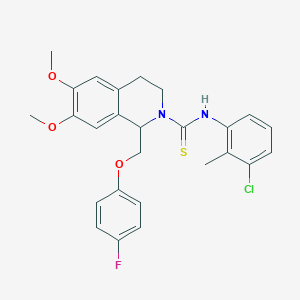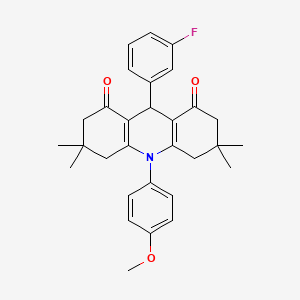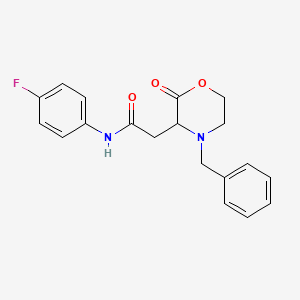
N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE: is a compound that features two pyridine rings connected via a propyl chain and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE typically involves the following steps:
Formation of the Pyridin-2-yloxy Propyl Intermediate:
Coupling with Pyridin-3-ylmethylamine:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyridine rings.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in organic synthesis as a building block for more complex molecules.
Biology:
- Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine:
- Potential applications in the development of drugs for treating neurological disorders due to its ability to interact with pyridine receptors.
Industry:
- Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE exerts its effects is primarily through its interaction with pyridine receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridin-2-ylmethylamine: Similar structure but lacks the propyl chain and second pyridine ring.
Pyridin-3-ylmethylamine: Similar structure but lacks the propyl chain and second pyridine ring.
2-(Pyridin-2-yl)isopropylamine: Contains a similar pyridine ring but with an isopropyl group instead of a propyl chain.
Uniqueness:
- The presence of two pyridine rings connected via a propyl chain and an amine group makes [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE unique. This structure allows for versatile interactions with various biological targets and chemical reagents, making it a valuable compound in multiple fields.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17N3O/c1-2-9-17-14(6-1)18-10-4-8-16-12-13-5-3-7-15-11-13/h1-3,5-7,9,11,16H,4,8,10,12H2 |
InChI Key |
BAHYTCQMWYIZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11459783.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11459788.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11459808.png)

![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11459832.png)

![ethyl 7-butyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459846.png)
![2-(4-Methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459858.png)
![2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459859.png)
![2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol](/img/structure/B11459864.png)
![3-{5-[1-(3-Chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11459867.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B11459872.png)
![3-(4-Chlorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11459884.png)
